N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methylpyridin-2-ylamine, which is then reacted with 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of pyridine and phthalazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-5-4-8-14(17-10)18-15(21)9-13-11-6-2-3-7-12(11)16(22)20-19-13/h2-8H,9H2,1H3,(H,20,22)(H,17,18,21) |
InChI Key |
PBIDACBEESWVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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